Head-to-Head Antibacterial Potency: NBTCS vs. Standard Clinical Antibiotics Against Multi-Resistant E. coli and Proteus spp.
In a direct head-to-head comparison using the agar well diffusion method against multi-resistant clinical isolates, NBTCS (the free ligand) demonstrated superior antibacterial activity relative to gentamicin and co-trimoxazole against Escherichia coli strains and Proteus species. Against E. coli 6, NBTCS exhibited an MIC of 3.16 µg/mL, compared to 100 µg/mL for both gentamicin and co-trimoxazole—representing an approximately 31.6-fold improvement. Against E. coli 13, NBTCS (4.57 µg/mL) was 21.9-fold more potent than gentamicin and co-trimoxazole (100 µg/mL each). For Proteus species, NBTCS (3.39 µg/mL) outperformed co-trimoxazole (30 µg/mL, 8.8-fold) and gentamicin (5.00 µg/mL, 1.5-fold). Ciprofloxacin remained more potent against Proteus spp. (0.16 µg/mL), but NBTCS was 6.3-fold more active than ciprofloxacin against E. coli strains (ciprofloxacin MIC: 20 µg/mL).
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Target Compound Data | E. coli 6: 3.16; E. coli 13: 4.57; Proteus spp.: 3.39 |
| Comparator Or Baseline | Ciprofloxacin: 20.00, 20.00, 0.16; Gentamicin: 100.00, 100.00, 5.00; Co-trimoxazole: 100.00, 100.00, 30.00 |
| Quantified Difference | NBTCS vs. gentamicin: 31.6× (E. coli 6), 21.9× (E. coli 13), 1.5× (Proteus). NBTCS vs. co-trimoxazole: 31.6× (E. coli 6), 21.9× (E. coli 13), 8.8× (Proteus). NBTCS vs. ciprofloxacin: 6.3× (E. coli 6 & 13). |
| Conditions | Agar well diffusion; multi-resistant clinical isolates from dogs; inoculum concentration standardized; MIC determined via two-fold serial dilutions in DMSO (250–0.625 µg/mL). |
Why This Matters
For procurement in antibacterial drug discovery programs targeting Gram-negative pathogens, NBTCS provides a quantitatively validated potency advantage over first-line clinical comparators gentamicin and co-trimoxazole against E. coli, enabling prioritization over compounds that lack such direct comparative data.
- [1] Obasi, L. N., Oruma, U. S., Al-Swaidan, I. A., Ramasami, P., Ezeorah, C. J., & Ochonogor, A. E. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22(2), 153 (Table 5). View Source
